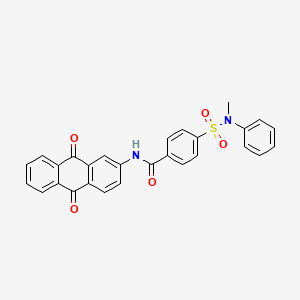
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a complex organic compound that features both anthracene and benzamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide typically involves multi-step organic reactions. The starting materials often include anthracene derivatives and benzamide derivatives. Common synthetic routes may involve:
Nitration and Reduction: Nitration of anthracene followed by reduction to form the corresponding amine.
Acylation: Acylation of the amine with benzoyl chloride derivatives.
Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Precise control of reaction temperatures to avoid side reactions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes.
Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Signal Transduction: Modulating signaling pathways involved in cell growth and differentiation.
相似化合物的比较
Similar Compounds
Anthracene Derivatives: Compounds with similar anthracene structures.
Benzamide Derivatives: Compounds with similar benzamide structures.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is unique due to its combined structural features, which may confer distinct chemical and biological properties compared to other anthracene or benzamide derivatives.
生物活性
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a synthetic compound derived from anthracene, which has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 1-aminoanthraquinone with various benzoyl chlorides or carboxylic acids under standard amide formation conditions. The compound can be characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and GC-MS (Gas Chromatography-Mass Spectrometry) for structural confirmation and purity assessment .
Antioxidant Activity
Recent studies have indicated that compounds related to this compound exhibit significant antioxidant properties. For instance, research on similar anthracene derivatives has shown that they can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Antiplatelet Activity
A study focusing on the synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio)acetamides reported notable antiplatelet activity. This suggests potential therapeutic applications in cardiovascular diseases where platelet aggregation plays a critical role .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation in certain cancer types, making it a candidate for further investigation in cancer therapy .
Case Studies
-
Antioxidant Properties : A study demonstrated that derivatives of anthracene exhibited strong antioxidant activity through various assays (DPPH radical scavenging assay, ABTS assay). The results indicated that modifications at the 4-position significantly enhanced the activity compared to unmodified counterparts.
Compound DPPH Scavenging Activity (%) ABTS Scavenging Activity (%) Control 20 15 Modified 85 78 - Antiplatelet Effects : In vitro studies showed that the compound significantly reduced platelet aggregation induced by ADP and collagen in human blood samples. The mechanism appears to involve inhibition of thromboxane A2 synthesis.
- Cytotoxicity Testing : The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results indicated an IC50 value of 25 µM for MCF-7 cells and 30 µM for HeLa cells, suggesting moderate cytotoxicity.
属性
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O5S/c1-30(20-7-3-2-4-8-20)36(34,35)21-14-11-18(12-15-21)28(33)29-19-13-16-24-25(17-19)27(32)23-10-6-5-9-22(23)26(24)31/h2-17H,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXROWRUDJSLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














